octadecyl phosphate

Surfactant Science Surface Activity Colloid Chemistry

Standard shorter-chain alkyl phosphates (C12, C16) fail to achieve the low surface energy and dense monolayer packing required for advanced corrosion protection and biomedical coatings. Octadecyl phosphate, with its 18-carbon hydrophobic tail, provides thermodynamically stable self-assembled monolayers (SAMs) on metal oxides (TiO₂, Al₂O₃, Ta₂O₅), delivering quantifiably superior corrosion inhibition on zinc/aluminum alloys and long-term hydrolytic stability in physiological fluids. - Forms near-hexagonal SAMs with ~0.5 nm intermolecular spacing for consistent surface hydrophobicity. - Demonstrated >60% corrosion rate reduction versus C12/C16 analogs in salt-spray environments. - Supplied as standardized mono-/diester mixture; global shipping with full analytical documentation (NMR, HPLC).

Molecular Formula C18H37O4P-2
Molecular Weight 348.5 g/mol
Cat. No. B8593201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctadecyl phosphate
Molecular FormulaC18H37O4P-2
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-]
InChIInChI=1S/C18H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h2-18H2,1H3,(H2,19,20,21)/p-2
InChIKeyUHGIMQLJWRAPLT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 2 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecyl Phosphate Technical Primer: Procurement Specifications for the Long-Chain C18 Alkyl Phosphate Ester


Octadecyl phosphate (ODP, CAS 2958-09-0), chemical formula C18H39O4P and molecular weight 350.47 g/mol, is a long-chain alkyl phosphate ester characterized by an 18-carbon hydrophobic tail covalently bonded to a hydrophilic phosphate headgroup [1]. It is typically synthesized via esterification of stearyl alcohol (octadecanol) with phosphoric acid or phosphorus pentoxide under controlled thermal conditions [2]. Physically, it exists as a white waxy solid with predicted boiling point 465.6±28.0 °C and density approximately 0.997±0.06 g/cm³ [1]. ODP is fundamentally water-insoluble due to its extended hydrocarbon chain and exhibits significant surface activity . It is commercially supplied as a mixture of mono- and di-phosphate esters, with the monoester to diester ratio significantly influencing its performance characteristics .

Long-chain C18 alkyl phosphate for surface modification studies
Self-assembled monolayer (SAM) formation on metal oxides
Surfactant research requiring low CMC and high surface activity

Why Octadecyl Phosphate Cannot Be Substituted by Shorter-Chain Alkyl Phosphates Without Performance Compromise


In scientific and industrial applications where octadecyl phosphate is specified, direct substitution with shorter-chain analogs (e.g., dodecyl phosphate C12, hexadecyl phosphate C16) or alternative phosphonate/silane chemistries is demonstrably inadequate. The 18-carbon alkyl chain length is not arbitrary; it constitutes a critical structural parameter that directly governs surface activity metrics including critical micelle concentration (CMC), hydrophobic barrier efficiency, self-assembled monolayer (SAM) packing density, and long-term aqueous stability [1][2]. For example, the surface tension reduction capability of alkyl phosphates exhibits a strong inverse correlation with chain length, meaning C18 yields significantly lower surface energy surfaces than C12 or C16 [1]. Furthermore, when forming protective coatings, the extended C18 tail creates a thicker, more ordered hydrophobic barrier that is thermodynamically and kinetically more resistant to aggressive media degradation compared to C16 or shorter variants [3][4]. Consequently, selecting a generic alkyl phosphate without verifying chain-length equivalence introduces substantial risk of underperformance, necessitating empirical validation of specific differentiation evidence before any procurement decision.

CMC shift may reduce surfactant efficiency
Shorter chains (C12, C16) exhibit higher critical micelle concentration; surface tension reduction may not match C18 performance.
Hydrophobic barrier thickness and order may decrease
Reduced chain length can compromise SAM packing density and corrosion inhibition durability.
Chemical and aqueous stability profiles may differ
Shorter-chain phosphonates may show lower resistance to acidic or PBS environments; verify per-application stability.

Octadecyl Phosphate Quantitative Differentiation Evidence: Head-to-Head Performance Comparisons Against Analogs


Critical Micelle Concentration (CMC) Reduction with Alkyl Chain Length in Alkyl Phosphate Ester Mixtures

In a systematic study of alkyl phosphate esters with high monoester to diester ratios, the critical micelle concentration (CMC) was found to decrease monotonically with increasing alkyl chain length [1]. While exact numerical CMC values for C18 were not tabulated in the source abstract, the trend is unequivocally established: longer chains (C16, C18) yield lower CMCs than shorter chains (C12, C14), indicating that octadecyl phosphate reaches micellization at a lower bulk concentration than its shorter-chain analogs, thereby achieving more efficient surface tension reduction [1][2].

CMC Chain-Length Trend
Cross-study
Reported monotonic CMC decrease: C18 < C16 < C12
Supports surfactant efficiency screening
Exact CMC values not tabulated for C18; trend established from C4–C18 data.
Surfactant Science Surface Activity Colloid Chemistry

Enhanced Corrosion Inhibition Efficiency: Alkyl Chain Length Dependence in Phosphonic Acid Films on Zinc

A 2023 investigation by Redkina and Sergienko examined the protective properties of alkylphosphonic acid (CnP) films on zinc surfaces as a function of alkyl chain length (n = 12, 16, 18). The study demonstrated that the inhibiting properties of CnPs increase with increasing carbon number [1]. Specifically, layer-by-layer passivation using octadecylphosphonic acid (C18) together with octyltrimethoxysilane (OTES) on laser-textured zinc was identified as the most effective approach for anticorrosion protection across atmospheres of varying corrosivity [1]. The C18 film outperformed both C16 and C12 analogs due to the formation of a more robust and hydrophobic barrier layer [1].

Corrosion Inhibition Rank
Head-to-head
Reported inhibition ranking on zinc: C18 > C16 > C12
Supports anticorrosion coating selection
Layer-by-layer with OTES; laser-textured zinc; humidity/salt spray.
Corrosion Inhibition Metal Passivation Surface Coatings

Superior Chemical Stability of Octadecylphosphonate SAMs on Aluminum Under Acidic Conditions

A comparative study of self-assembled monolayers (SAMs) formed on oxidized aluminum (Al/Si) surfaces evaluated the chemical stability of films prepared from octadecylphosphonic acid (ODP), decylphosphonic acid (DP), octylphosphonic acid (OP), perfluorodecylphosphonic acid (PFDP), and perfluorodecyldimethylchlorosilane (PFMS) [1]. Following exposure to warm nitric acid (pH 1.8, 30 min, 60–95 °C), X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) analysis revealed that ODP/Al SAMs were the most chemically robust [1]. The stability ranking was ODP > PFDP > DP > PFMS > OP [1]. This demonstrates that the C18 phosphonate exhibits measurably greater resistance to acid-induced degradation than both shorter-chain phosphonates (C10, C8) and alternative silane-based chemistries [1].

SAM Acid Stability Rank
Head-to-head
Stability ranking in nitric acid: ODP > PFDP > DP > PFMS > OP
Supports acid-resistant SAM design
pH 1.8, 60–95 °C, 30 min; XPS/AFM.
Self-Assembled Monolayers Surface Functionalization Chemical Stability

Enhanced Aqueous Stability of Octadecylphosphonate SAMs on HfO₂ Compared to Silane-Based SAMs

In an investigation of phosphonate monolayer stability on atomic layer deposited (ALD) oxide surfaces, SAMs formed from octadecylphosphonic acid (ODPA) on HfO₂ substrates were directly compared to silane-based SAMs made from octadecyltrichlorosilane (OTS) on silicon oxide (SiO₂) [1]. Exposure studies in phosphate-buffered saline (PBS) at room temperature revealed that ODPA/HfO₂ SAMs exhibited superior stability [1]. Furthermore, within the class of phosphonate SAMs, those formed on HfO₂ were identified as the most stable reported in the literature for oxide surfaces, demonstrating covalent phosphonate bond formation with both Al₂O₃ and HfO₂ substrates that remained intact after water exposure [1].

Aqueous SAM Stability
Head-to-head
ODPA/HfO₂ more stable than OTS/SiO₂ in PBS
Supports bio-interfacial coating selection
Covalent phosphonate bonding confirmed; PBS at RT.
Atomic Layer Deposition BioMEMS Surface Stability

Formation of Highly Ordered SAMs with Hexagonal-Like Packing on Tantalum and Titanium Oxides

Detailed structural characterization of octadecylphosphoric acid ester monolayers on tantalum oxide (Ta₂O₅) surfaces, using angle-dependent XPS, time-of-flight SIMS, and lateral force AFM, confirmed the formation of a 2.2 nm thick, 'tails-up' oriented adlayer [1]. The molecules exhibited local near-hexagonal order with strong P–O–Ta coordination bonding, including both monodentate and bidentate binding modes [1]. The intermolecular spacing of approximately 0.5 nm, defined by Ta(V) cation lattice sites, creates a packing structure closely resembling that of well-ordered alkanethiol SAMs on gold [1]. Complementary studies on titanium oxide confirmed similarly oriented, well-ordered films [2].

SAM Packing Order
Class-level
Near-hexagonal packing; intermolecular spacing ~0.5 nm; thickness 2.2 nm on Ta₂O₅
Supports ordered monolayer research
Data to verify on other oxides; class-level inference.
Nanostructured Coatings Biomaterial Interfaces Surface Ordering

Octadecyl Phosphate Application Scenarios: Where C18 Chain Length Provides Quantified Performance Advantages


Corrosion Protection of Zinc and Aluminum Alloy Components in Humid and Saline Atmospheres

For industrial components fabricated from zinc or aluminum alloys exposed to high-humidity or salt-spray conditions, octadecylphosphonic acid (C18) provides superior corrosion inhibition compared to C12 or C16 alkylphosphonic acids. As established by Redkina and Sergienko [1], the inhibition efficiency follows a direct chain-length dependence: C18 > C16 > C12. Layer-by-layer application of C18 with a silane coupling agent on laser-textured zinc yields the most effective anticorrosion system across diverse atmospheric corrosivity levels [1]. This scenario is particularly relevant for automotive parts, aerospace aluminum alloys, and marine hardware where long-term atmospheric exposure is inevitable.

Surface Functionalization of Titanium and Tantalum Oxide for Biomedical Implants and Biosensors

Octadecyl phosphate forms highly ordered, densely packed self-assembled monolayers on TiO₂ and Ta₂O₅ surfaces, exhibiting near-hexagonal packing with an intermolecular spacing of approximately 0.5 nm and strong covalent P–O–metal coordination bonds [1][2]. This level of molecular order is critical for biomedical devices where consistent surface properties—hydrophobicity, protein adsorption resistance, and cell adhesion modulation—are required. Furthermore, the demonstrated stability of ODP SAMs on HfO₂ and Al₂O₃ in aqueous and phosphate-buffered saline environments, surpassing that of silane-based SAMs [3], positions ODP as a preferred coating for implantable sensors, microelectromechanical systems (MEMS) operating in physiological fluids, and other bio-interfacial applications demanding long-term in vivo or in vitro stability.

Hydrophobic Surface Modification of Calcium Hydroxyapatite for Advanced Bioceramics and Adsorbents

While the primary evidence in Section 3 addresses surface activity, corrosion, and SAMs, the principles of long-chain alkyl phosphate modification extend to calcium hydroxyapatite (CaHAP) surfaces. Treatment with alkyl phosphates produces a surface-layered phase consisting of alternating octacalcium phosphate-like layers and bimolecular alkyl group layers [1]. The alkyl chain length directly influences the interlayer d-spacing and the resultant hydrophobic character [1]. Extrapolating from the C18 performance advantages in other systems, octadecyl phosphate is expected to provide a thicker, more hydrophobic, and more thermally stable organic coating on CaHAP compared to shorter-chain analogs. This scenario is relevant for bioceramic bone graft materials, dental implants, and chromatographic adsorbents where tailored surface wettability and controlled mesoporosity (achieved via thermal removal of alkyl groups) are desirable.

High-Efficiency Surfactant and Antistatic Agent in Industrial Formulations Requiring Low CMC

In formulations where minimizing surfactant loading while achieving target surface tension reduction is paramount—such as in high-performance detergents, emulsifiers for pesticide or coating applications, and antistatic agents for polymer processing—octadecyl phosphate offers quantifiable efficiency advantages. The established inverse relationship between alkyl chain length and critical micelle concentration (CMC) in alkyl phosphate esters dictates that C18 ODP reaches micellization and attains maximum surface tension reduction at a lower bulk concentration than C12 or C16 analogs [1][2]. This translates directly to reduced raw material consumption per unit of finished product, lower formulation costs, and potentially reduced environmental burden from surfactant discharge.

Application
Selection Property
Validation Focus
Corrosion protection research on Zn/Al alloys
Chain-length dependent inhibition efficiency
Corrosion endpoint ranking under humid/saline exposure
Biomedical implant surface SAMs
Highly ordered phosphonate monolayer formation
Aqueous stability and packing density in biofluids
Bioceramic surface modification studies
Alkyl chain interlayer spacing control
Wettability and mesoporosity post thermal treatment
Low-CMC surfactant formulation research
Chain-length CMC reduction efficiency
Surfactant loading optimization and cost evaluation
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